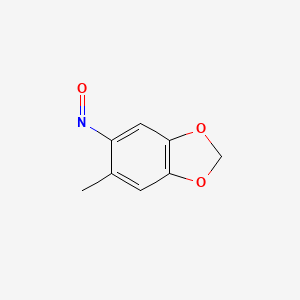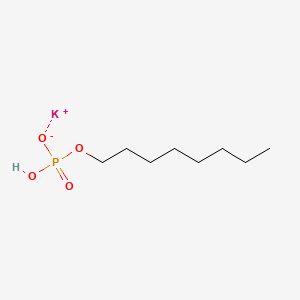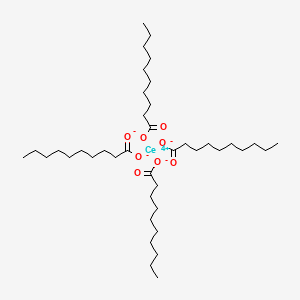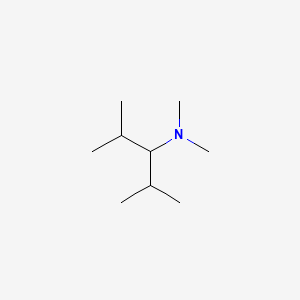
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- typically involves the following steps:
Substitution: The trifluoromethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the nitrated benzonitrile with a trifluoromethylphenol derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the trifluoromethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
- Benzonitrile, 4-(trifluoromethyl)-
- 2-Nitro-4-(trifluoromethyl)benzonitrile
- 2-Nitro-5-(trifluoromethyl)benzonitrile
Comparison:
- Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethylphenoxy group, which impart distinct chemical properties and reactivity.
- Benzonitrile, 4-(trifluoromethyl)- lacks the nitro group, resulting in different reactivity and applications.
- 2-Nitro-4-(trifluoromethyl)benzonitrile and 2-Nitro-5-(trifluoromethyl)benzonitrile have similar functional groups but differ in the position of the nitro and trifluoromethyl groups, affecting their chemical behavior and potential uses.
Propriétés
Numéro CAS |
82673-97-0 |
|---|---|
Formule moléculaire |
C14H7F3N2O3 |
Poids moléculaire |
308.21 g/mol |
Nom IUPAC |
5-nitro-2-[4-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)10-1-4-12(5-2-10)22-13-6-3-11(19(20)21)7-9(13)8-18/h1-7H |
Clé InChI |
GAAZTWADHCODSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



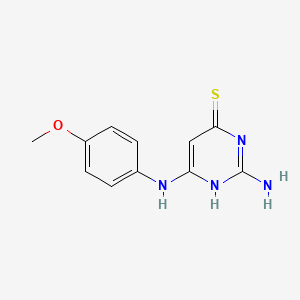

![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
